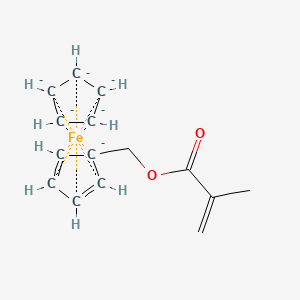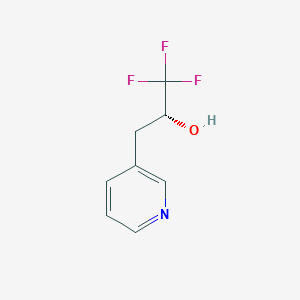
Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocenylmethyl methacrylate is an organometallic compound that features a ferrocene moiety attached to a methacrylate group. This compound is known for its unique redox properties, which make it valuable in various scientific and industrial applications. The ferrocene unit consists of an iron atom sandwiched between two cyclopentadienyl rings, while the methacrylate group provides a reactive site for polymerization and other chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrocenylmethyl methacrylate can be synthesized through the esterification of hydroxymethylferrocene with methacryloyl chloride. The reaction is typically carried out in an ether-pyridine mixture at low temperatures (0°C) to ensure high yields and purity . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of ferrocenylmethyl methacrylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as column chromatography and distillation, is also common in industrial settings to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Ferrocenylmethyl methacrylate undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferricinium ions.
Reduction: The ferricinium ions can be reduced back to ferrocene.
Substitution: The methacrylate group can participate in substitution reactions, particularly in polymerization processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dichlorodicyanoquinone (DDQ) and ortho-chloranil.
Reduction: Reducing agents such as sodium borohydride can be used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used in the polymerization of ferrocenylmethyl methacrylate.
Major Products Formed
Oxidation: Ferricinium salts.
Reduction: Regenerated ferrocene.
Polymerization: Polymers with pendant ferrocenyl units, which exhibit unique electrochemical properties.
Applications De Recherche Scientifique
Ferrocenylmethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of redox-active polymers and as a monomer in radical polymerization.
Biology: Employed in the development of biosensors due to its redox properties.
Mécanisme D'action
The mechanism of action of ferrocenylmethyl methacrylate primarily involves its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in catalysis, sensing, and drug delivery. The methacrylate group provides a site for polymerization, enabling the formation of polymers with specific properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocenylmethyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
Vinylferrocene: Contains a vinyl group instead of a methacrylate group.
Ferrocenecarboxaldehyde: Features an aldehyde group instead of a methacrylate group.
Uniqueness
Ferrocenylmethyl methacrylate is unique due to its combination of a ferrocene moiety and a methacrylate group. This combination allows it to participate in both redox reactions and polymerization processes, making it highly versatile for various applications. Its ability to form polymers with pendant ferrocenyl units provides additional functionality, such as enhanced thermal stability and electrochemical properties .
Propriétés
Formule moléculaire |
C15H16FeO2-6 |
|---|---|
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron |
InChI |
InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H;/q-1;-5; |
Clé InChI |
RBNVNALLMCQUQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)


![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

